molecular formula C30H30EuF21O6 B231990 Dimethyl 2,3-bis(sulfanyl)butanedioate CAS No. 17660-57-0

Dimethyl 2,3-bis(sulfanyl)butanedioate

Cat. No. B231990
CAS RN: 17660-57-0
M. Wt: 210.3 g/mol
InChI Key: VVOFTOVXFWLOAY-UHFFFAOYSA-N
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Description

Dimethyl 2,3-bis(sulfanyl)butanedioate, also known as DMBSB, is a chemical compound that has been widely studied in the field of organic chemistry. It is a sulfur-containing compound that has shown promising results in various scientific research applications.

Mechanism Of Action

The mechanism of action of Dimethyl 2,3-bis(sulfanyl)butanedioate is not fully understood, but it is believed to involve the sulfur atoms in the molecule. The sulfur atoms in Dimethyl 2,3-bis(sulfanyl)butanedioate can act as nucleophiles, attacking electrophilic centers in other molecules. This makes Dimethyl 2,3-bis(sulfanyl)butanedioate a useful reagent in organic synthesis reactions.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of Dimethyl 2,3-bis(sulfanyl)butanedioate. However, it has been shown to have low toxicity in animal studies, indicating that it may be safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One advantage of using Dimethyl 2,3-bis(sulfanyl)butanedioate in lab experiments is its stability. It is a solid compound that can be easily stored and transported. In addition, Dimethyl 2,3-bis(sulfanyl)butanedioate is relatively inexpensive compared to other sulfur-containing compounds. However, one limitation is that it can be difficult to handle due to its strong odor and potential toxicity.

Future Directions

There are several future directions for research involving Dimethyl 2,3-bis(sulfanyl)butanedioate. One area of interest is its potential as a reducing agent in organic synthesis. Further studies could explore the use of Dimethyl 2,3-bis(sulfanyl)butanedioate in the synthesis of complex organic molecules. Another area of interest is the development of new coordination chemistry complexes using Dimethyl 2,3-bis(sulfanyl)butanedioate as a ligand. Finally, more research is needed to fully understand the mechanism of action of Dimethyl 2,3-bis(sulfanyl)butanedioate and its potential applications in various fields of chemistry.
Conclusion:
In conclusion, Dimethyl 2,3-bis(sulfanyl)butanedioate is a sulfur-containing compound that has shown promise in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully explore the potential of Dimethyl 2,3-bis(sulfanyl)butanedioate in organic synthesis, coordination chemistry, and other fields of chemistry.

Synthesis Methods

The synthesis of Dimethyl 2,3-bis(sulfanyl)butanedioate involves the reaction of dimethyl maleate with hydrogen sulfide gas in the presence of a catalyst. The reaction takes place at room temperature and yields Dimethyl 2,3-bis(sulfanyl)butanedioate as a white crystalline solid. The purity of Dimethyl 2,3-bis(sulfanyl)butanedioate can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Dimethyl 2,3-bis(sulfanyl)butanedioate has been used in various scientific research applications, including as a building block for the synthesis of other sulfur-containing compounds. It has also been used as a ligand in coordination chemistry studies, where it forms stable complexes with metal ions. In addition, Dimethyl 2,3-bis(sulfanyl)butanedioate has been studied for its potential as a reducing agent in organic synthesis.

properties

CAS RN

17660-57-0

Product Name

Dimethyl 2,3-bis(sulfanyl)butanedioate

Molecular Formula

C30H30EuF21O6

Molecular Weight

210.3 g/mol

IUPAC Name

dimethyl 2,3-bis(sulfanyl)butanedioate

InChI

InChI=1S/C6H10O4S2/c1-9-5(7)3(11)4(12)6(8)10-2/h3-4,11-12H,1-2H3

InChI Key

VVOFTOVXFWLOAY-UHFFFAOYSA-N

SMILES

COC(=O)C(C(C(=O)OC)S)S

Canonical SMILES

COC(=O)C(C(C(=O)OC)S)S

synonyms

Di-Me-meso-DMSA
DiMeDMSA
dimercaptosuccinic acid dimethyl ester
dimethyl dimercaptosuccinic acid
dimethyl mercaptosuccinate
dimethyl mercaptosuccinate, (R*,S*)-isomer
mercaptosuccinic acid dimethyl este

Origin of Product

United States

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